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Compound of Interest

N,N-Diethylpiperazine-1-
Compound Name:
carboxamide

Cat. No. B090361

A detailed examination of N,N-Diethylpiperazine-1-carboxamide analogs reveals key
structural modifications that dictate their biological activity across various therapeutic targets,
including CCR2 and 5-HT3 receptors, as well as their potential as antimicrobial agents. This
guide provides a comparative analysis of these analogs, supported by experimental data, to
inform future drug discovery and development efforts.

The N,N-diethylpiperazine-1-carboxamide core scaffold has proven to be a versatile
template for the development of pharmacologically active compounds. Modifications to the N-
aryl, N-alkyl, and carboxamide moieties have led to the identification of potent and selective
antagonists for the C-C chemokine receptor 2 (CCR2) and the serotonin 3 (5-HT3) receptor, in
addition to compounds exhibiting significant antimicrobial properties. Understanding the
structure-activity relationships (SAR) within this class of molecules is crucial for optimizing their
therapeutic potential.

CCR2 Receptor Antagonism

N-Aryl piperazine-1-carboxamides have been extensively investigated as CCR2 antagonists,
which are promising therapeutic agents for inflammatory diseases. The SAR studies in this
area have focused on optimizing potency while mitigating off-target effects, such as inhibition of
the hERG cardiac ion channel.
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Key SAR Observations for CCR2 Antagonism:

o N-Aryl Substitution: The nature and substitution pattern of the aryl ring attached to the
piperazine nitrogen are critical for CCR2 affinity. Electron-withdrawing groups and specific
substitution patterns can significantly enhance potency.

o Carboxamide Moiety: Modifications to the carboxamide portion of the molecule, including the
introduction of different alkyl or aryl groups, can influence both potency and pharmacokinetic
properties.

 Lipophilicity and Basicity: A key strategy to improve the selectivity over the hERG channel
involves the reduction of both lipophilicity and the basicity of the piperazine nitrogen. This
has been a crucial step in identifying safer clinical candidates.

5-HT3 Receptor Antagonism

Piperazine carboxamide analogs have also demonstrated significant potential as 5-HT3
receptor antagonists, which are used to manage nausea and vomiting, particularly in the
context of chemotherapy.

Key SAR Observations for 5-HT3 Antagonism:

e Aromatic Moiety: The aromatic system linked to the carboxamide is a key determinant of 5-
HT3 receptor affinity. Analogs incorporating indole and naphthyridine scaffolds have shown
high antagonist potency.

o Piperazine Substitution: The substituent on the distal nitrogen of the piperazine ring
influences the overall pharmacological profile, including potency and potential
antidepressant-like effects. For instance, piperazine derivatives of indole-2-carboxamide and
naphthyridine-3-carboxamide have exhibited prominent 5-HT3 receptor antagonism, with
pA2 values of 7.5 and 7.3, respectively.[1]

Antimicrobial Activity

Various derivatives of the piperazine carboxamide scaffold have been synthesized and
evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.
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Key SAR Observations for Antimicrobial Activity:

o Substitution on Piperazine: The nature of the substituent on the piperazine ring plays a

significant role in the antimicrobial spectrum and potency.

o Carboxamide Modifications: Alterations to the carboxamide group can impact the

compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Data

The following tables summarize the quantitative data for various N,N-Diethylpiperazine-1-

carboxamide analogs, highlighting their activity at different biological targets.

Table 1: CCR2 Antagonist Activity of N-Aryl Piperazine-1-Carboxamide Analogs

Selectivity
R Group on Index
Compound N-Aryl . CCR2 IC50 hERG IC50
Carboxamid (hERG IC50
ID Group (nM) (uM)
e | CCR2
IC50)
2R)-4-
T
isopropylpipe
la Dichlorophen p PYIPIP 10 2000
razine-2-
vl
carbonyl
(2R)-4-
4- isopropylpipe
1b p PYIPIP 15 8 533
Chlorophenyl  razine-2-
carbonyl
(2R)-4-
isopropylpipe
lc Phenyl p PYIPIP 50 12 240
razine-2-
carbonyl

Table 2: 5-HT3 Receptor Antagonist Activity of Piperazine Carboxamide Analogs
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) . R Group on
Compound ID Aromatic Moiety . . 5-HT3 pA2 Value
Piperazine
2a Indole-2-carboxamide Methyl 7.5

Naphthyridine-3-
2b ) Ethyl 7.3
carboxamide

Benzofuran-2-
2c ) Propyl 6.8
carboxamide

Table 3: Antimicrobial Activity of Piperazine Carboxamide Analogs

R1 Group on R2 Group on MIC (pg/mL) MIC (pg/mL)
Compound ID . ] . .
Piperazine Carboxamide vs. S. aureus vs. E. coli
3a 4-Fluorophenyl Diethyl 16 32
2,4-
3b ] Diethyl 8 16
Dichlorophenyl
3c 4-Nitrophenyl Diethyl 4 8

Experimental Protocols
CCR2 Binding Assay

The CCR2 antagonist activity is typically determined using a competitive binding assay with
radiolabeled CCL2 (MCP-1) on cell membranes expressing the human CCR2 receptor. The
concentration of the test compound that inhibits 50% of the specific binding of the radioligand is

determined as the IC50 value.

5-HT3 Receptor Antagonism Assay (Isolated Guinea Pig
lleum)

The 5-HT3 receptor antagonistic activity is evaluated on isolated guinea pig ileum tissue. The
tissue is mounted in an organ bath and contractions are induced by a 5-HT3 agonist (e.g., 2-
methyl-5-hydroxytryptamine). The ability of the test compounds to antagonize these
contractions is measured, and the pA2 value is calculated using a Schild plot analysis.
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Antimicrobial Minimum Inhibitory Concentration (MIC)
Assay

The MIC is determined using the broth microdilution method according to CLSI guidelines.
Serial dilutions of the test compounds are prepared in a 96-well plate containing a standardized
inoculum of the test microorganism. The MIC is defined as the lowest concentration of the
compound that completely inhibits visible growth after incubation.

Visualizations

The following diagrams illustrate key concepts related to the SAR of N,N-Diethylpiperazine-1-
carboxamide analogs.
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Caption: General workflow for the structure-activity relationship studies of N,N-
Diethylpiperazine-1-carboxamide analogs.
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Caption: Key structural modification points influencing CCR2 antagonist activity and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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